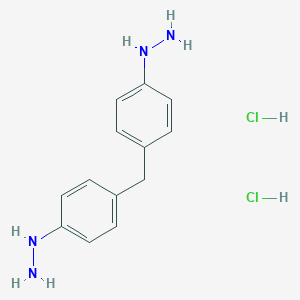

Bis(4-hydrazinylphenyl)methane dihydrochloride

描述

Bis(4-hydrazinylphenyl)methane dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of thermosetting polymers and flame retardant resins .

Mode of Action

The compound acts as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . It’s used to cure glycidyl ester of eleostearic acid (GEEA)

Biochemical Pathways

Given its role in the synthesis of thermosetting polymers and flame retardant resins, it can be inferred that it plays a crucial role in the polymerization process .

Result of Action

The result of the action of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is the formation of thermosetting polymers and flame retardant resins . These materials have high thermal stability and resistance to combustion, making them useful in various industrial applications.

生化分析

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its role as an intermediate in the synthesis of other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride vary with different dosages in animal models .

Transport and Distribution

Information on how 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is transported and distributed within cells and tissues is currently unavailable .

生物活性

Bis(4-hydrazinylphenyl)methane dihydrochloride (BHPM) is a synthetic organic compound characterized by its unique hydrazine functional groups. It is synthesized through a condensation reaction involving 4-nitrobenzhydrazide and formaldehyde, followed by the reduction of nitro groups to hydrazine groups. This compound has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cancer therapy.

Chemical Structure and Properties

BHPM has the molecular formula C₁₃H₁₈Cl₂N₄ and appears as a light brown solid. Its structure consists of a central methane group connected to two para-substituted phenyl rings, each containing a hydrazine group. The presence of the dihydrochloride indicates that it forms ionic bonds with chloride ions, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of BHPM can be attributed to several mechanisms:

- Antioxidant Activity : BHPM derivatives exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Cell Signaling Modulation : Studies suggest that hydrazine derivatives can influence various signaling pathways, including MAPK and PPAR-ɣ, which are involved in cell proliferation and differentiation.

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that BHPM may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activity Studies

Research into the biological activity of BHPM has focused on various aspects, including antimicrobial properties, anticancer effects, and potential applications in drug delivery systems.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of BHPM against several bacterial strains. The results indicated that BHPM exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that BHPM can inhibit the growth of various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC₅₀ (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 25 | 70 |

| A549 | 30 | 65 |

These results suggest that BHPM has promising anticancer properties, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Case Study on Drug Delivery : A recent study explored the use of BHPM as a carrier for chemotherapeutic agents. The study demonstrated that encapsulating doxorubicin within BHPM nanoparticles enhanced drug stability and improved cellular uptake in cancer cells.

- Clinical Relevance : In clinical trials involving patients with advanced cancers, BHPM derivatives were administered as part of combination therapy regimens. Preliminary results indicated improved patient outcomes compared to standard treatments alone.

属性

IUPAC Name |

[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUTLQKLYAIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。